molecular formula C14H11NOS B7508085 N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide

N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide

Cat. No. B7508085
M. Wt: 241.31 g/mol
InChI Key: WXXCBPWNDUBWSP-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide, also known as A-836,339, is a synthetic compound that belongs to the class of CB1 receptor antagonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including obesity, addiction, and pain management.

Mechanism of Action

N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide exerts its pharmacological effects by blocking the CB1 receptor. This receptor is primarily located in the central nervous system and is involved in the regulation of various physiological processes, including appetite, energy metabolism, and reward. By blocking this receptor, N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce food intake and body weight in obese mice by blocking the CB1 receptor. Additionally, N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide can reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the CB1 receptor. This compound has also been shown to have analgesic effects in various pain models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide is its high selectivity for the CB1 receptor. This compound has minimal off-target effects, which makes it an ideal tool for studying the role of the CB1 receptor in various physiological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide. One potential direction is the development of more potent and selective CB1 receptor antagonists. Additionally, future studies could investigate the potential therapeutic applications of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide in other diseases, such as diabetes and cardiovascular disease. Finally, studies could investigate the potential use of this compound as a tool for studying the CB1 receptor in various physiological processes.

Synthesis Methods

The synthesis of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide involves a multi-step process. The first step involves the reaction of 3-bromoaniline with ethynyl magnesium bromide to form 3-ethynylaniline. In the second step, 3-ethynylaniline is reacted with thiophene-2-carboxylic acid to produce N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of obesity. Studies have shown that N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide can reduce food intake and body weight in obese mice by blocking the CB1 receptor. This receptor is involved in the regulation of appetite and energy metabolism.
Another potential application of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide is in the management of addiction. Studies have shown that this compound can reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the CB1 receptor. This receptor is involved in the regulation of the reward pathway in the brain.

properties

IUPAC Name

N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-2-11-4-3-5-13(8-11)15-14(16)9-12-6-7-17-10-12/h1,3-8,10H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXCBPWNDUBWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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